Structural Divergence from the Optimized Pyridyl-Furan Lead Series: 4-Phenyloxane vs. Piperazine-Benzamide Substituent
The target compound contains a 4-phenyloxane-4-carboxamide group at the amide position, whereas the optimized lead WEHI-518, which achieved an EC50 of 0.022 µM against P. falciparum blood-stage growth, bears an unsubstituted benzamide linked through an N-methyl piperazine . The entire SAR exploration published in Ling et al. (2023) focused on varying the benzamide aryl ring and the basic amine linker; no analog with a phenyloxane substituent was reported. The closest in-class comparator, WEHI-212 (EC50 = 0.058 µM, CLint = 180 µL/min/mg), removed the N-methyl group from the piperazine but retained the benzamide core . The 4-phenyloxane group introduces a tetrahydropyran ring with a quaternary phenyl-substituted carbon, which is predicted to increase hydrophobicity (XLogP3 = 2.4 for the target compound vs. a calculated lower value for WEHI-518) and reduce conformational flexibility relative to the piperazine linker.
| Evidence Dimension | Amide substituent chemical structure |
|---|---|
| Target Compound Data | 4-phenyloxane-4-carboxamide (tetrahydropyran ring with quaternary phenyl carbon; XLogP3 = 2.4, TPSA = 64.4 Ų) |
| Comparator Or Baseline | WEHI-518: N-methyl piperazine benzamide; WEHI-212: piperazine benzamide; C3: methoxybenzamide with N-methyl piperazine |
| Quantified Difference | No direct potency comparison possible; structural class inference only. WEHI-518 series EC50 range: 0.022–0.89 µM (72 h P. falciparum growth assay). Target compound potency is uncharacterized. |
| Conditions | Structural comparison based on published SAR in Ling et al. (2023) Figure 4; target compound physicochemical properties computed by PubChem (2025) |
Why This Matters
The 4-phenyloxane substituent represents an unexplored chemical space within the pyridyl-furan chemotype, meaning the target compound cannot be considered interchangeable with WEHI-series analogs for PfPI4KIIIB inhibition studies.
- [1] Ling, D. B., Nguyen, W., Looker, O., Razook, Z., McCann, K., Barry, A. E., Scheurer, C., Wittlin, S., Bullen, H. E., Crabb, B. S., Sleebs, B. E., & Gilson, P. R. (2023). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infectious Diseases, 9(9), 1695–1710. See Figure 4 for comparative structures and EC50 values. View Source
- [2] PubChem. (2025). Computed physicochemical properties for CID 119106237 (CAS 2034209-55-5): XLogP3 = 2.4, TPSA = 64.4 Ų, MW = 362.4 g/mol. National Center for Biotechnology Information. View Source
